molecular formula C13H10ClNO3 B6368654 6-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261975-52-3

6-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368654
CAS RN: 1261975-52-3
M. Wt: 263.67 g/mol
InChI Key: XJHHVYNEGHOIDC-UHFFFAOYSA-N
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Description

6-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, or 6-CMCP-2-OH, is a widely studied molecule that has a variety of applications in the scientific community. It is a derivative of pyridine, which is a nitrogen-containing heterocyclic aromatic compound. 6-CMCP-2-OH has a unique structure with a ring of five carbon atoms and two nitrogen atoms, and it is often used as a building block in various synthetic pathways. This molecule has been studied extensively in recent years due to its potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

6-CMCP-2-OH has a wide range of applications in the scientific community. It has been used in the synthesis of various heterocyclic compounds, such as indoles and pyridines. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, 6-CMCP-2-OH has been used as a building block in the synthesis of peptides and other peptidomimetics.

Mechanism of Action

The mechanism of action of 6-CMCP-2-OH is not entirely understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes and receptors. In particular, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This inhibition may be due to the presence of the chloro group, which is known to interact with the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CMCP-2-OH have been studied extensively in recent years. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In particular, it has been shown to inhibit the growth of various types of cancer cells, such as breast cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

The use of 6-CMCP-2-OH in laboratory experiments has several advantages and limitations. One of the main advantages of this molecule is its availability and affordability. It is relatively easy to obtain and does not require expensive equipment or specialized techniques for its synthesis. Additionally, 6-CMCP-2-OH has a wide range of potential applications, making it a versatile molecule for laboratory experiments. However, there are some limitations to its use. For example, it is not as stable as some other molecules, and it can degrade over time. Additionally, its activity may vary depending on the concentration and other factors.

Future Directions

There are several potential future directions for 6-CMCP-2-OH. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Additionally, it could be used in the synthesis of new peptides and peptidomimetics for use in drug discovery and development. Additionally, it could be used in the development of new materials with unique properties, such as biodegradability or biocompatibility. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry or nuclear magnetic resonance spectroscopy.

Synthesis Methods

The synthesis of 6-CMCP-2-OH is a multi-step process that involves the use of several organic compounds. The first step involves the reaction of 2-chloro-5-methoxycarbonylphenyl bromide with 2-hydroxypyridine in the presence of a base such as potassium carbonate. This reaction produces 6-CMCP-2-OH as a white solid. The product can then be purified using recrystallization or column chromatography to obtain a pure sample.

properties

IUPAC Name

methyl 4-chloro-3-(6-oxo-1H-pyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)8-5-6-10(14)9(7-8)11-3-2-4-12(16)15-11/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHHVYNEGHOIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683184
Record name Methyl 4-chloro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261975-52-3
Record name Benzoic acid, 4-chloro-3-(1,6-dihydro-6-oxo-2-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261975-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-3-(6-oxo-1,6-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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